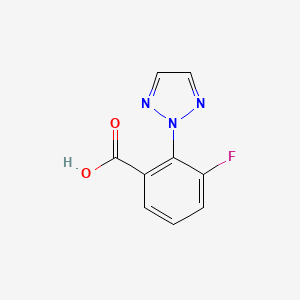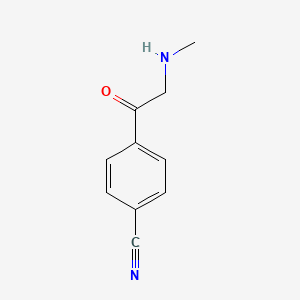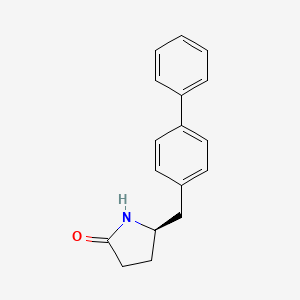
LCZ696 interMediate
Vue d'ensemble
Description
LCZ696, also known as sacubitril/valsartan, is a twice-a-day medicine being investigated for heart failure. It has a unique mode of action which is thought to reduce the strain on the failing heart .
Synthesis Analysis
LCZ696 is a valsartan and Sacubitril sodium salt hydrate eutectic. The synthesis process involves obtaining a product in a hydrated eutectic mode by acidifying and dissociating a Sacubitril calcium salt and valsartan in a sodium hydroxide solution . A study on co-crystallization of LCZ696 using in situ ATR-FTIR and imaging revealed that LCZ696 crystals were prepared successfully by S-valsartan and sacubitril .Molecular Structure Analysis
In the co-crystallization process, LCZ696 crystals were formed involving S-valsartan and sacubitril. These crystals were characterized by SEM, XRPD, TG-DSC, and ATR-FTIR .Chemical Reactions Analysis
The co-crystallization process of LCZ696 was monitored using ATR-FTIR and imaging. The nucleation process was very slow compared with the transformation process, indicating that the co-crystallization was controlled by nucleation .Physical And Chemical Properties Analysis
LCZ696 crystals have shown difficulties in filtration mainly due to the small particle size. They are composed of very thin hexagonal plates, indicating that LCZ696 crystals grow mainly in two size dimensions .Mécanisme D'action
LCZ696 blocks both angiotensin receptor type 1 (ATR1) and neprilysin (NEP), which are involved in the degradation of natriuretic peptides (NPs) and other endogenous peptides. It acts to enhance the protective neurohormonal systems of the heart (NP system) while simultaneously suppressing the harmful system (the RAAS) .
Safety and Hazards
Propriétés
Numéro CAS |
1038924-62-7 |
|---|---|
Nom du produit |
LCZ696 interMediate |
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-11-10-16(18-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,16H,10-12H2,(H,18,19)/t16-/m1/s1 |
Clé InChI |
SOBIWLIICMUXJK-MRXNPFEDSA-N |
SMILES isomérique |
C1CC(=O)N[C@H]1CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CC(=O)NC1CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

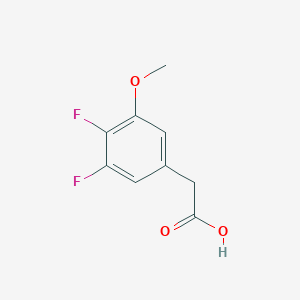
![6-Chloro-7,8-dimethyl-[1,2,4]triazolo[4,3-B]pyridazin-3-amine](/img/structure/B8757232.png)

![4-[2-(4-Fluorophenyl)-1,3-dioxolan-2-yl]-2-nitroaniline](/img/structure/B8757243.png)
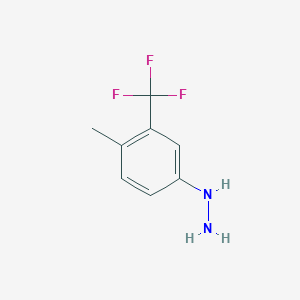


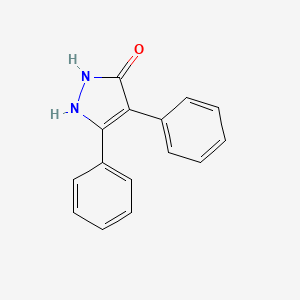
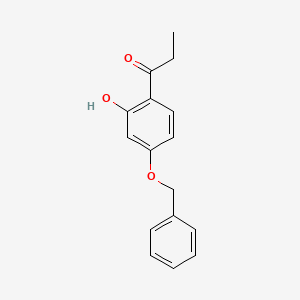

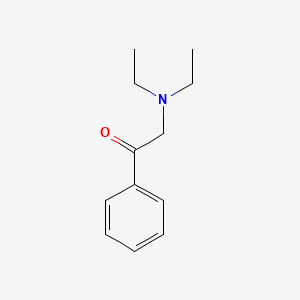
![3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8757325.png)
